3-(1,3-Dioxolan-2-yl)propanal

Description

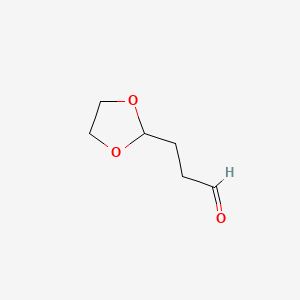

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-3-1-2-6-8-4-5-9-6/h3,6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMMMZDHPNOERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101003028 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82962-18-3 | |

| Record name | 1,3-Dioxolane-2-propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82962-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-2-propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082962183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101003028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolane-2-propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 3 1,3 Dioxolan 2 Yl Propanal

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in 3-(1,3-Dioxolan-2-yl)propanal is a primary site for various chemical reactions.

Nucleophilic Addition Reactions

The aldehyde group readily undergoes nucleophilic addition. A notable example is the enantioselective ethylation using diethylzinc (B1219324) in the presence of β-aminoalcohol precatalysts, which yields 1-(1,3-dioxolan-2-yl)-3-pentanol. researchgate.net Another instance involves the use of a Grignard reagent, prepared from 2-(2-bromoethyl)-1,3-dioxolane (B43116) and magnesium, which adds to an aromatic aldehyde to form a secondary alcohol. google.com

The Wittig reaction provides another pathway for transformation. The ylide derived from (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide reacts with aldehydes to produce α,β-unsaturated aldehydes. enamine.net The stereochemical outcome of this reaction, yielding either (E)- or (Z)-alkenes, is highly dependent on the choice of base and solvent. enamine.net

| Reactant | Reagent(s) | Product | Reference |

| This compound | Diethylzinc, β-aminoalcohol precatalysts | 1-(1,3-Dioxolan-2-yl)-3-pentanol | researchgate.net |

| Aromatic aldehyde | Grignard reagent from 2-(2-bromoethyl)-1,3-dioxolane, Mg | Secondary alcohol | google.com |

| Aldehyde | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide ylide | α,β-Unsaturated aldehyde | enamine.net |

Oxidation and Reduction Transformations

The aldehyde group can be oxidized or reduced to other functional groups. While specific examples for the direct oxidation of this compound are not prevalent in the provided context, aldehydes are generally susceptible to oxidation to carboxylic acids using various oxidizing agents. cymitquimica.com For instance, 2-iodoxybenzoic acid (IBX) in anhydrous dimethyl sulfoxide (B87167) (DMSO) is a known reagent for oxidizing alcohols to aldehydes. bac-lac.gc.ca

Reduction of the aldehyde is also a common transformation. For example, the reduction of 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) can be achieved using glucose as an eco-friendly reducing agent to yield an azoxy compound. mdpi.com

Condensation Reactions

Aldol (B89426) condensation reactions are a hallmark of aldehydes possessing α-hydrogens. masterorganicchemistry.com In a base-catalyzed aldol addition, the enolate of one aldehyde molecule adds to the carbonyl group of another, forming a β-hydroxy aldehyde. masterorganicchemistry.com Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde, a product of aldol condensation. masterorganicchemistry.com The Claisen-Schmidt condensation is a related reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com The synthesis of 1,3-dioxolan-4-one (B8650053) can be achieved through a condensation reaction of α-hydroxy acids with formaldehyde (B43269) in the presence of an acid catalyst. evitachem.com

Reactions Involving the Cyclic Ether (Dioxolane) Moiety

The 1,3-dioxolane (B20135) ring in this compound primarily functions as a protecting group for a carbonyl functionality and is stable under basic and nucleophilic conditions. organic-chemistry.org However, it is susceptible to cleavage under acidic conditions.

Ring-Opening Reactions of the 1,3-Dioxolane System

The 1,3-dioxolane ring can undergo ring-opening reactions, particularly under acidic conditions. This process is essentially the reverse of its formation. The stability of the dioxolane ring is influenced by its substitution; monosubstituted dioxolanes are more readily hydrolyzed than more substituted systems. thieme-connect.de Furthermore, 1,3-dioxanes are generally more labile than 1,3-dioxolanes. thieme-connect.de In some cases, a 1,3-dioxolan-2-yl cation intermediate can be generated, which can then be trapped by nucleophiles. mdpi.com

An intramolecular redox reaction has been observed where 2-(4-hydroxyalkyl)-1,3-dioxolanes rearrange to 2-hydroxyethyl alkanoic esters via a 1,5-hydride shift. acs.org Additionally, the ring-opening polymerization of 1,3-dioxolan-4-ones can be initiated to form polyesters. evitachem.comrsc.org

Deprotection Strategies for the Acetal (B89532) Group

The removal of the 1,3-dioxolane protecting group, known as deprotection, is a common and crucial step in multi-step organic synthesis. This is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org

A variety of acidic catalysts can be employed for this purpose, with varying degrees of mildness and selectivity. Common reagents include:

Aqueous acids: Dilute hydrochloric acid (HCl) in tetrahydrofuran (B95107) (THF) or 5% HCl can effectively cleave the acetal. google.comthieme-connect.de

Lewis acids: Gentle Lewis acids like erbium(III) triflate (Er(OTf)₃) and cerium(III) triflate can catalyze the deprotection under mild, nearly neutral conditions. organic-chemistry.org Indium(III) chloride is another effective catalyst for this transformation. researchgate.net

Ion exchange resins: Acidic ion exchange resins such as Dowex 50W and Amberlyst 15® provide a solid-supported acid source that can be easily removed from the reaction mixture. google.comthieme-connect.de

Other reagents: Iodine in catalytic amounts can also facilitate the deprotection under neutral conditions. organic-chemistry.org Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water is another highly efficient catalytic system. organic-chemistry.orgresearchgate.net

The choice of deprotection strategy often depends on the presence of other acid-sensitive functional groups within the molecule, requiring a chemoselective approach. For instance, certain conditions allow for the cleavage of isopropylidene groups without affecting other protecting groups like p-toluenesulfonyl, benzoyl, or benzyl (B1604629) groups. thieme-connect.de

| Reagent(s) | Conditions | Reference |

| Dilute HCl in THF | - | thieme-connect.de |

| 5% HCl | Reflux | google.com |

| Er(OTf)₃ | Wet nitromethane (B149229), room temperature | organic-chemistry.org |

| Ce(III) triflate | Wet nitromethane, nearly neutral pH | organic-chemistry.org |

| InCl₃ | Refluxing aqueous methanol (B129727) | researchgate.net |

| Dowex 50W | - | thieme-connect.de |

| Amberlyst 15® | Acetone, water, 50°C | google.com |

| Iodine (catalytic) | Neutral conditions | organic-chemistry.org |

| NaBArF₄ (catalytic) | Water, 30°C | organic-chemistry.orgresearchgate.net |

Catalytic Transformations of this compound

The unique bifunctional nature of this compound, possessing both a reactive aldehyde group and a stable cyclic acetal, allows for a diverse array of catalytic transformations. These reactions can selectively target the aldehyde functionality while preserving the dioxolane ring, or in some cases, involve the dioxolane moiety itself.

Metal-Catalyzed Reactions, Including Catalytic Ethylation

Metal catalysts play a significant role in the transformation of this compound. A notable example is the catalytic enantioselective ethylation of the aldehyde group. researchgate.netmolaid.com This reaction is effectively carried out using diethylzinc in the presence of various β-aminoalcohol precatalysts, leading to the formation of chiral alcohols. researchgate.netmolaid.com The dioxolane group remains intact during this process, highlighting the chemoselectivity of the catalytic system for the aldehyde.

Transition metals like palladium, iridium, and rhodium are widely used for various C-H functionalization and cross-coupling reactions. nih.govresearchgate.net While specific examples directly on this compound are not extensively documented in the provided results, the principles of these reactions are applicable. For instance, palladium-catalyzed reactions can facilitate the arylation of C(sp³)–H bonds, a process that could potentially be applied to the propyl chain of the molecule. nih.gov The choice of ligand is crucial in these transformations for achieving high activity and selectivity. researchgate.net

The following table summarizes a key metal-catalyzed reaction involving this compound.

| Reaction | Catalyst System | Product | Key Feature |

| Catalytic Enantioselective Ethylation | Diethylzinc, β-aminoalcohol precatalysts | 1-(1,3-Dioxolan-2-yl)pentan-3-ol | High enantioselectivity at the newly formed stereocenter. researchgate.netmolaid.com |

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to the asymmetric transformation of aldehydes. mdpi.comscispace.com The aldehyde group in this compound is a prime target for such reactions. For instance, iminium ion catalysis, a cornerstone of organocatalysis, can activate α,β-unsaturated aldehydes for various cycloadditions and conjugate additions. caltech.edu Although this compound is a saturated aldehyde, it can participate in other organocatalytic transformations like asymmetric aldol or Mannich reactions. scispace.com

Research has shown that derivatives containing the 1,3-dioxolane moiety can undergo organocatalytic reactions, such as the enantioselective alkylation of indoles. caltech.edu This suggests that the dioxolane group is compatible with common organocatalytic conditions. Chiral porous organic frameworks incorporating organocatalytic motifs, such as those derived from TADDOLs (tetraaryl-1,3-dioxolane-4,5-dimethanols), have been developed for heterogeneous asymmetric catalysis, further underscoring the utility of the dioxolane structure in this field. mdpi.com

The table below outlines representative organocatalytic reactions applicable to aldehydes.

| Reaction Type | Catalyst Type | Potential Product with this compound | Significance |

| Asymmetric Aldol Reaction | Proline and its derivatives | Chiral β-hydroxy aldehyde | Formation of a new C-C bond and a stereocenter. scispace.com |

| Asymmetric Mannich Reaction | Chiral amines/phosphoric acids | Chiral β-amino aldehyde | Synthesis of enantiomerically enriched amino compounds. scispace.com |

| Asymmetric Michael Addition | Diarylprolinol silyl (B83357) ethers | Product of conjugate addition | Potential for creating complex chiral structures. mdpi.commdpi.com |

Photoredox Catalysis and Radical Pathways

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. ethz.chnih.gov The 1,3-dioxolane ring is a particularly interesting participant in such reactions. The C-H bond at the C2 position of the dioxolane ring is susceptible to hydrogen atom transfer (HAT), leading to the formation of a nucleophilic dioxolan-2-yl radical. nsf.gov

Studies have demonstrated that this radical can be generated from precursors like 2-[3-(1,3-dioxolan-2-yl)propoxy]-isoindoline-1,3-dione using an iridium-based photocatalyst. nih.gov The resulting dioxolanyl radical can then engage in various C-C bond-forming reactions, such as addition to Michael acceptors. nsf.govnih.gov This pathway provides a novel method for the functionalization of the acetal moiety, which is typically regarded as a stable protecting group. The reaction often proceeds via a radical chain mechanism, a less common pathway for this type of transformation. nsf.gov

Key aspects of photoredox-catalyzed reactions involving dioxolane radicals are presented below.

| Process | Catalyst/Initiator | Intermediate | Subsequent Reaction |

| Hydrogen Atom Transfer (HAT) | fac-Ir(ppy)₃, Hantzsch ester | Dioxolanyl radical | Conjugate addition to Michael acceptors. nih.gov |

| Radical Addition to Alkenes | Ir(III) photocatalyst, persulfate | Dioxolan-2-yl radical | Addition to electron-deficient alkenes. nsf.gov |

Multi-Component Assembly Reactions Incorporating Dioxolane Intermediates

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product. Dioxolane intermediates, particularly the 1,3-dioxolan-2-yl cation, have proven to be valuable in such transformations. mdpi.comresearchgate.net

One prominent example is the stereoselective three-component assembly of an alkene, a carboxylic acid, and a silyl enol ether. mdpi.comresearchgate.net In this reaction, the oxidation of the alkene with a hypervalent iodine reagent in the presence of a carboxylic acid generates a 1,3-dioxolan-2-yl cation intermediate. This electrophilic species is then trapped by the silyl enol ether to furnish a substituted 1,3-dioxolane. The stereochemistry of the final product is controlled by the stereospecific formation of the cyclic cation. mdpi.comresearchgate.net

Furthermore, rhodium-catalyzed three-component reactions involving an aldehyde, a carboxylic acid, and an iodonium (B1229267) ylide can proceed through a cascade of carbonyl ylide formation, cycloaddition, and Wittig olefination to produce chiral 1,3-dioxoles. rsc.org These examples showcase the utility of dioxolane and dioxole structures as key intermediates in the rapid construction of molecular complexity.

Chemo- and Regioselectivity in Reactions of this compound

The presence of two distinct functional groups in this compound—the aldehyde and the dioxolane—raises important questions of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In many transformations, the aldehyde group is significantly more reactive than the dioxolane ring. For example, in the metal-catalyzed ethylation with diethylzinc, the reaction occurs exclusively at the aldehyde carbonyl, leaving the acetal untouched. researchgate.net Similarly, in many organocatalytic reactions, the activation of the aldehyde via enamine or iminium ion formation would be the preferred pathway. The dioxolane ring essentially acts as a stable protecting group for a second carbonyl functionality under these conditions. organic-chemistry.org

Conversely, under photoredox conditions designed to promote hydrogen atom transfer, the C2-H bond of the dioxolane can be the site of reaction, demonstrating a switch in chemoselectivity based on the reaction conditions. nsf.govnih.gov

Regioselectivity , the preference for bond formation at one position over another, is also a key consideration. In the asymmetric hydroformylation of related vinyl dioxolane substrates, high regioselectivity for the formation of the linear aldehyde over the branched isomer has been observed. researchgate.net For this compound itself, reactions at the aldehyde can create a new stereocenter, and the facial selectivity of the nucleophilic attack is a critical aspect of stereoselectivity. In radical additions involving the dioxolanyl radical, the regioselectivity of the addition to an unsymmetrical alkene is governed by the electronic and steric properties of the acceptor.

The interplay of these selective processes is crucial for the strategic use of this compound as a building block in organic synthesis.

Stereochemical Aspects in the Synthesis and Reactions of Dioxolane Containing Compounds

Stereoselective Formation of 1,3-Dioxolane (B20135) Rings

The construction of the 1,3-dioxolane ring with a defined stereochemistry is a fundamental challenge in synthetic organic chemistry. Control over the relative and absolute configuration of the stereocenters on the dioxolane ring can be achieved through various diastereoselective and enantioselective strategies.

Diastereoselective formation of 1,3-dioxolanes is often accomplished by exploiting the existing stereochemistry of the precursors. One effective method involves the reaction of alkenes with hypervalent iodine reagents in the presence of a carboxylic acid. This process proceeds through a 1,3-dioxolan-2-yl cation intermediate. mdpi.comnih.gov The stereochemistry of the starting alkene dictates the stereochemistry of this intermediate and, consequently, the final product. For example, a cis-alkene stereospecifically forms a meso cation intermediate, while a trans-alkene yields a chiral, racemic cation. mdpi.comnih.gov The subsequent nucleophilic attack on this intermediate can be highly diastereoselective, influenced by the steric hindrance of the substituents on the dioxolane ring. mdpi.com

Research has demonstrated the stereoselective assembly of three components—an alkene, a carboxylic acid, and a silyl (B83357) enol ether—into a substituted 1,3-dioxolane. mdpi.com The stereochemical outcome is controlled in two key steps: the initial oxidative formation of the dioxolanyl cation and its subsequent trapping by the nucleophile. nih.gov For instance, the reaction of cis-4-octene (B1353254) with phenyliodine(III) diacetate and acetic acid, followed by trapping with a silyl enol ether, results in the formation of a single diastereomer of the corresponding 1,3-dioxolane. mdpi.com

Table 1: Diastereoselective Dioxolane Formation via Three-Component Assembly

| Alkene Substrate | Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| cis-4-Octene | 1-(Trimethylsiloxy)cyclohexene | 83 | >99:1 | mdpi.com |

| trans-4-Octene | 1-(Trimethylsiloxy)cyclohexene | 80 | >99:1 | mdpi.com |

| Styrene | 1-(Trimethylsiloxy)cyclohexene | 80 | 85:15 | mdpi.com |

The enantioselective synthesis of chiral dioxolanes, where a new stereocenter is created with a preference for one enantiomer, is often achieved using chiral catalysts. An innovative approach involves a formal [3+2] cycloaddition reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes, catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov This reaction proceeds through the formation of hemiacetal intermediates to furnish the desired 1,3-dioxolanes with high enantioselectivity. nih.gov

Another powerful method is the Rh(II)-catalyzed asymmetric three-component cascade reaction of aldehydes, carboxylic acids, and phosphorus ylides. nih.gov This strategy allows for the modular assembly of chiral 1,3-dioxoles, which can be subsequently hydrogenated to chiral 1,3-dioxolanes. The enantioselectivity is governed by the chiral carboxylate ligands on the rhodium catalyst, which enables a stereoselective cycloaddition during the carbon-oxygen bond-forming step. nih.gov This method has been shown to produce a variety of chiral dioxoles with good to high yields and excellent enantioselectivity. nih.gov

Asymmetric Transformations Utilizing Dioxolane Moieties

Beyond their formation, dioxolane moieties are instrumental in controlling stereochemistry in a wide range of chemical reactions. They can be incorporated into molecules as chiral auxiliaries or serve as backbones for chiral ligands in asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. lookchem.com Among the most versatile and effective chiral auxiliaries derived from a dioxolane scaffold are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). anu.edu.au TADDOLs are C₂-symmetric diols readily prepared from tartaric acid esters and aromatic Grignard reagents. anu.edu.au

The rigid 1,3-dioxolane backbone holds the two diarylhydroxymethyl groups in a well-defined chiral environment. anu.edu.au This structure allows TADDOLs to form chelate complexes with various metals, creating a propeller-like chiral space that effectively biases the approach of reagents. anu.edu.au TADDOL derivatives have been successfully employed as stoichiometric chiral reagents and in Lewis acid-mediated enantioselective reactions. anu.edu.au For example, titanium-TADDOLate complexes are excellent catalysts for the asymmetric addition of organometallic reagents to aldehydes and for the asymmetric fluorination of β-ketoesters. nih.gov

Table 2: Applications of TADDOL-Titanium Complexes in Asymmetric Synthesis

| Reaction Type | Substrate | Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Benzaldehyde | Diethylzinc (B1219324) | up to 98% | anu.edu.au |

| Asymmetric Fluorination | β-Ketoester | N-Fluorobenzenesulfonimide (NFSI) | up to 91% | nih.gov |

The rigid and well-defined structure of the 1,3-dioxolane ring makes it an excellent scaffold for designing chiral ligands for asymmetric catalysis. By attaching coordinating groups to a chiral dioxolane backbone, chemists can create ligands that form stable, asymmetric complexes with transition metals.

TADDOLs themselves have been modified to create a vast family of ligands with N-, P-, O-, and S-heteroatoms suitable for coordinating with a wide array of metals. anu.edu.au For example, TADDOL-derived phosphonites and phosphoramidites have been used as ligands in rhodium, palladium, and nickel catalysis. nih.gov These ligands have proven effective in reactions such as asymmetric hydrogenation, hydrocyanation, and cross-coupling reactions. The steric and electronic properties of the TADDOL backbone can be fine-tuned by changing the aryl groups, allowing for the optimization of the ligand for a specific catalytic transformation. nih.gov

Control of Stereochemistry in Subsequent Reactions of 3-(1,3-Dioxolan-2-yl)propanal

The compound this compound contains a propanal chain with the aldehyde group protected as a 1,3-dioxolane acetal (B89532). In its parent form, this molecule is achiral. Therefore, achieving stereocontrol in its subsequent reactions requires the introduction of a chiral element, which can be accomplished through several strategies.

The primary site of reactivity is the aldehyde carbon, either directly or at the α- or β-positions after appropriate functionalization or enolate formation. Stereocontrol can be exerted by:

Chiral Catalysts: Asymmetric reactions targeting the aldehyde group can be performed using chiral organocatalysts or metal complexes. For instance, an L-proline catalyzed direct enantioselective aldol (B89426) reaction of a structurally similar compound, 3-phthalimidopropanal, with ketones proceeds with excellent enantioselectivity (>99% ee). nih.gov A similar strategy could be applied to this compound to create a chiral β-hydroxy ketone.

Substrate Control with a Chiral Dioxolane: The achiral ethylene (B1197577) glycol unit of the dioxolane can be replaced with a chiral, non-racemic diol (e.g., derived from tartaric acid or a C₂-symmetric diol). This chiral acetal would render the entire molecule chiral and could bias the facial selectivity of reactions at the aldehyde or α-carbon. The bulky, chiral environment created by the auxiliary could effectively shield one face of the molecule, directing the approach of a nucleophile or electrophile. This principle has been demonstrated in intramolecular Diels-Alder reactions, where a bulky dioxolanyl substituent at an allylic position can induce high levels of π-diastereofacial selectivity. anu.edu.au

Chiral Reagents: The use of chiral reagents, such as boron enolates derived from chiral auxiliaries (e.g., Evans oxazolidinones), in aldol reactions with this compound would allow for the diastereoselective formation of new stereocenters. The geometry of the enolate and the nature of the chiral auxiliary would dictate the syn/anti stereochemistry of the aldol product according to established models like the Zimmerman-Traxler model. harvard.edu

Applications of 3 1,3 Dioxolan 2 Yl Propanal As a Synthetic Intermediate

Building Block in Complex Organic Molecule Synthesis

The strategic importance of 3-(1,3-Dioxolan-2-yl)propanal lies in its ability to introduce a three-carbon chain with a latent aldehyde functionality. The dioxolane group serves as a robust protecting group for one of the aldehyde functions, which is stable under various reaction conditions but can be readily removed under acidic conditions to liberate the aldehyde for further reactions.

In the realm of natural product synthesis, the construction of complex carbon skeletons often requires the use of multifunctional building blocks and a carefully planned sequence of reactions. Protected aldehydes are crucial in this context as they allow for the extension of carbon chains via reactions at other sites of the molecule without interference from the highly reactive aldehyde group.

While direct literature citing the use of this compound in a completed total synthesis is not prevalent, its structure is emblematic of intermediates used in assembling complex natural products. For instance, the total synthesis of architecturally complex marine natural products like Phorboxazole A involves the coupling of several advanced fragments. rsc.orgnih.govorganic-chemistry.org These fragments often contain tetrahydropyran (B127337) or other heterocyclic systems, which are assembled from smaller, functionalized precursors where protected aldehydes are key components. nih.govresearchgate.netwilliams.edu Similarly, the synthesis of depsipeptides such as Jasplakinolide utilizes key fragments that are constructed through stereoselective reactions like aldol (B89426) additions, where a protected aldehyde can serve as a crucial electrophilic partner after unmasking at the appropriate stage. nih.govnih.govacs.org The utility of this compound in such syntheses would be to act as a three-carbon synthon, enabling the formation of carbon-carbon bonds via its terminal aldehyde, while the dioxolane-protected aldehyde is reserved for a later-stage transformation.

The 1,3-dioxolane (B20135) moiety is a structural component found in numerous biologically active compounds, serving not just as a protecting group during synthesis but also as part of the final pharmacophore. nih.gov The subject compound is a valuable precursor for creating such molecules.

The aldehyde functionality of this compound allows it to be incorporated into various pharmaceutically relevant scaffolds. For example, it can be used in reactions to build quinoline (B57606) derivatives, such as 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline , which combines the dioxolane structure with the privileged quinoline core often found in medicinal chemistry. researchgate.net Furthermore, its aldehyde group can undergo reductive amination to produce amino-alcohols like (E)-1-[3-( nih.govnih.govdioxolan-2-yl)-propylamino]-pent-3-en-2-ol , introducing both nitrogen and hydroxyl functionalities. chemsynthesis.com These structures are common motifs in drug candidates. The synthesis of pyran rings, another important heterocyclic system in bioactive molecules, can also be approached using aldehydes as starting materials. espublisher.comencyclopedia.pub

| Target Scaffold/Molecule | Synthetic Utility of this compound | Reference |

| Quinolines | Serves as a building block to introduce the C3-dioxolane side chain onto the heterocyclic core. | researchgate.net |

| Amino-alcohols | The aldehyde group undergoes reductive amination to form key intermediates. | chemsynthesis.com |

| Phorboxazole Analogues | The core structure represents a synthon for building cis-acetal ring systems found in complex bioactive molecules. | nih.gov |

Role in Material Science and Polymer Chemistry

In polymer science, monomers containing reactive functional groups are essential for creating advanced materials with tailored properties. The dual functionality of this compound makes it a candidate for applications in polymer synthesis and modification.

Monomers containing acetal (B89532) and aldehyde groups are valuable for producing functional polymers. google.com While specific homopolymerization of this compound is not widely documented, it can be used as a comonomer. It can be incorporated into polymer chains via its aldehyde group through reactions like polycondensation with diols to form polyacetal-polyols. nih.gov

Alternatively, if the molecule were modified to contain a polymerizable group (e.g., vinyl or acrylate), the resulting monomer could be used in addition polymerization. The incorporated dioxolane group would then represent a latent aldehyde within the polymer backbone or as a pendant group. This approach is seen in the copolymerization of functionalized cyclic acetals with lactide to produce polylactides containing acetal units, which can alter the polymer's properties and introduce sites for further modification. nih.govacs.org

| Polymer Type | Role of Acetal/Aldehyde Monomer | Key Findings | Reference |

| Functional Polymers | Acetal-containing monomers are copolymerized to introduce latent aldehyde groups. | Polymers can be hydrolyzed to unmask aldehyde groups for crosslinking. | google.com |

| Polyacetal-Polyols | Aldehydes undergo polycondensation with diols. | Produces polyols that can be used to create recyclable polyurethanes. | nih.gov |

| Functionalized Polylactides | Cyclic acetals are copolymerized with lactide. | Incorporates functional groups into the polyester (B1180765) chain for post-polymerization modification. | nih.govacs.org |

The most significant role for a molecule like this compound in material science is in the functionalization of polymers. The aldehyde group is highly reactive and can be used to graft the molecule onto polymer backbones that have complementary reactive sites (e.g., amino or hydroxyl groups).

More commonly, monomers containing a protected aldehyde, like the dioxolane in this compound, are copolymerized with other monomers. google.com After polymerization, the acetal groups can be hydrolyzed under acidic conditions to generate pendant aldehyde groups along the polymer chain. These aldehyde-functionalized polymers are valuable as they can undergo a variety of subsequent chemical modifications. zju.edu.cndntb.gov.ua For example, they can be crosslinked to form robust networks for coatings, adhesives, and nonwoven binders, or they can be used to covalently bind other molecules, such as proteins or fluorescent dyes. google.comacs.org

Intermediacy in Agrochemical Synthesis

The development of new pesticides and herbicides often relies on the synthesis of complex organic molecules that can interact with specific biological targets in pests or weeds. The dioxolane chemical scaffold has been identified as a key component in certain classes of pesticides. google.com

A patent for dioxolane derivatives as pesticides describes a range of structures where a substituted dioxolane ring is connected to an aromatic system, demonstrating the utility of this heterocycle in creating agrochemically active compounds. google.com In the synthesis of such complex molecules, this compound could serve as a valuable intermediate. Its terminal aldehyde allows for the construction of the main molecular framework through reactions like aldol condensation, Wittig reactions, or reductive amination. The protected dioxolane group would be carried through these synthetic steps and could either remain in the final product as part of the active pharmacophore or be deprotected at a later stage to reveal a second reactive aldehyde for further derivatization. This strategy is common in the synthesis of modern insecticides and other agrochemicals, which often require multi-step synthetic routes. mdpi.comfrontiersin.org A related compound, 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine, has been noted as a building block for agrochemicals, further highlighting the value of this structural motif in the field. smolecule.com

Strategic Use in Protecting Group Chemistry for Aldehyde Functionalities

The 1,3-dioxolane moiety within this compound is a cyclic acetal, a widely employed protecting group for aldehydes and ketones. wikipedia.org This protection is crucial in multi-step syntheses where the reactive aldehyde functionality must be preserved while other parts of the molecule undergo chemical transformations. youtube.com The formation of the cyclic acetal renders the aldehyde inert to various reagents, especially nucleophiles and bases. organic-chemistry.org

The protection of an aldehyde as a 1,3-dioxolane is typically achieved by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org This reaction is an equilibrium process, and often requires the removal of water to drive it to completion, for instance, by using a Dean-Stark apparatus. organic-chemistry.org A variety of acidic catalysts can be employed, with p-toluenesulfonic acid (TsOH) being a common choice. organic-chemistry.orgsynarchive.com

Recent advancements have led to milder protection methods. For example, ketones and aldehydes can be protected as 1,3-dioxolanes at room temperature under basic conditions, using N-hydroxybenzenesulfonamide and triethylamine (B128534). researchgate.net This method is advantageous as it does not affect acid-sensitive groups that might be present in the substrate. researchgate.netresearchgate.net

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| (CH₂OH)₂, TsOH | Toluene (B28343) | Reflux | 4 h | 93% | synarchive.com |

| (CH₂OH)₂, Dowex 50WX8 | Benzene (B151609) | Reflux | 30 h | 90% | synarchive.com |

| TMSOTf, (TMSOCH₂)₂ | CH₂Cl₂ | -78 to -15 °C | 90 min | 99% | synarchive.com |

| Ethylene glycol, N-hydroxybenzenesulfonamide, Et₃N | - | Room Temp. | 10 min | 86-95% | researchgate.net |

The stability of the 1,3-dioxolane group allows for chemical manipulations at other sites of the molecule. youtube.com Once the desired transformations are complete, the aldehyde can be regenerated through hydrolysis of the acetal under aqueous acidic conditions. wikipedia.org This process is often referred to as deprotection.

The strategic sequence of protecting the aldehyde, performing a reaction, and then deprotecting it is a cornerstone of modern organic synthesis. For instance, a molecule containing both an aldehyde and an ester can have its aldehyde group protected as a dioxolane. The ester can then be selectively reduced without affecting the protected aldehyde. Subsequent acidic workup will then unveil the original aldehyde functionality. wikipedia.org

| Reagents | Solvents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Pyr·TsOH | Acetone, H₂O | Room Temp. | 24 h | 98% | synarchive.com |

| TsOH | Acetone, H₂O | - | 15 min - 2 h | 84% - 97% | synarchive.com |

| HCl | EtOH, H₂O | Room Temp. | 4 h | 100% | synarchive.com |

| H₂SO₄ | - | Room Temp. | 30.5 h | 92% | synarchive.com |

Exploring Novel Derivatives and Analogues for Specific Applications

The core structure of this compound serves as a scaffold for the synthesis of novel derivatives and analogues with tailored properties and applications. By modifying the parent molecule, researchers can develop compounds with specific biological activities or chemical functionalities.

An example of this approach is the development of new serotonergic agents based on the structure of propranolol (B1214883). nih.gov By modifying the side chain and amine functionality of propranolol analogues, researchers were able to create compounds with increased selectivity for specific serotonin (B10506) receptor subtypes. nih.gov This highlights the strategy of using a known chemical entity as a lead compound for the development of new therapeutic agents. nih.gov

In a similar vein, derivatives of 1,3-dioxolane have been synthesized and investigated for their potential biological activities. For instance, combining imidazole (B134444) or 1,2,4-triazole (B32235) fragments with a 1,3-dioxolane moiety has led to the discovery of compounds with fungicidal, antimycotic, and antibacterial properties. rasayanjournal.co.in The synthesis of 4-(azol-1-ylmethyl)-1,3-dioxolanes from 3-(azol-1-yl)propane-1,2-diols is a key step in obtaining these bioactive molecules. rasayanjournal.co.in

Furthermore, the 1,3-dioxolane ring itself can be functionalized to create novel protecting groups. A notable example is the 4,5-bis(ethoxycarbonyl)- researchgate.netreddit.comdioxolan-2-yl group, which has been developed as a new protecting group for the 2'-hydroxyl function in RNA synthesis. nih.govresearchgate.net This orthoester-type group is compatible with standard oligonucleotide synthesis strategies and can be introduced under mild acidic conditions. nih.govresearchgate.net

| Derivative/Analogue | Core Structure Modification | Specific Application/Property | Reference |

|---|---|---|---|

| Propranolol Analogues | Modification of side-chain and amine functionality | Development of novel serotonergic agents with receptor selectivity | nih.gov |

| 4-(Azol-1-ylmethyl)-1,3-dioxolanes | Incorporation of imidazole or 1,2,4-triazole moieties | Potential fungicidal, antimycotic, and antibacterial agents | rasayanjournal.co.in |

| 4,5-bis(ethoxycarbonyl)- researchgate.netreddit.comdioxolan-2-yl group | Functionalization of the dioxolane ring with ethoxycarbonyl groups | Novel protecting group for the 2'-hydroxyl function in RNA synthesis | nih.govresearchgate.net |

Mechanistic Investigations and Computational Modeling of Reactions Involving 3 1,3 Dioxolan 2 Yl Propanal

Elucidation of Reaction Mechanisms for Dioxolane Formation

The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of carbonyl chemistry, serving as a robust method for the protection of aldehydes and ketones. wikipedia.orgorganic-chemistry.org The synthesis of 3-(1,3-dioxolan-2-yl)propanal from 3-oxopropanal and ethylene (B1197577) glycol proceeds via an acid-catalyzed acetalization mechanism. chemicalbook.com This reversible reaction involves several key steps that have been extensively studied.

The mechanism is initiated by the protonation of the aldehyde carbonyl oxygen by an acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. Subsequently, a hydroxyl group from ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate, known as a hemiacetal.

Following a proton transfer, the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). The departure of the water molecule is facilitated by the intramolecular nucleophilic attack of the second hydroxyl group of the ethylene glycol moiety. This ring-closing step results in the formation of a protonated dioxolane ring. The final step involves the deprotonation of this intermediate by a base (such as the conjugate base of the acid catalyst or another molecule of the diol) to regenerate the acid catalyst and yield the stable 1,3-dioxolane product. imist.ma The continuous removal of water from the reaction mixture is often employed to drive the equilibrium towards the formation of the acetal (B89532). organic-chemistry.org

Table 1: Key Steps in the Acid-Catalyzed Formation of this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the aldehyde carbonyl group. | Activated electrophilic carbonyl |

| 2 | Nucleophilic attack by one hydroxyl group of ethylene glycol. | Hemiacetal |

| 3 | Protonation of the hemiacetal hydroxyl group. | Protonated hemiacetal |

| 4 | Elimination of a water molecule and intramolecular cyclization. | Protonated dioxolane |

| 5 | Deprotonation to yield the final product. | This compound |

Pathways of Aldehyde Reactivity within the Dioxolane Framework

The aldehyde functional group is characterized by its high reactivity, primarily undergoing nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. ncert.nic.inwikipedia.org Common reactions include oxidation to a carboxylic acid, reduction to a primary alcohol, and addition of carbon nucleophiles like Grignard reagents. britannica.com

The dioxolane group in this compound functions as a protecting group for a latent aldehyde. This protection strategy is crucial in multistep syntheses where the aldehyde's reactivity would interfere with transformations intended for other parts of a molecule. libretexts.org Acetals are stable in neutral to strongly basic conditions and are unreactive towards many nucleophiles and reducing agents. organic-chemistry.org This stability allows for selective reactions to occur at the propanal side chain or other functional groups present in a larger molecule containing this moiety.

For instance, if a molecule contained both an ester and the this compound unit, the ester could be selectively reduced using a strong reducing agent like lithium aluminum hydride without affecting the protected aldehyde. wikipedia.org The aldehyde can be readily deprotected (unmasked) by hydrolysis under acidic conditions, restoring its original reactivity for subsequent synthetic steps. organic-chemistry.org

Table 2: Reactivity of the Aldehyde Group and the Effect of Dioxolane Protection

| Reaction Type | Reagent Example | Product from Unprotected Aldehyde | Reactivity of Protected Aldehyde |

| Oxidation | CrO₃, H₂O⁺ | Carboxylic Acid | No reaction |

| Reduction | LiAlH₄ | Primary Alcohol | No reaction |

| Nucleophilic Addition | RMgX (Grignard) | Secondary Alcohol | No reaction |

| Cyanohydrin Formation | NaCN, H⁺ | Cyanohydrin | No reaction |

| Wittig Reaction | Ph₃P=CHR | Alkene | No reaction |

Studies on Dioxolanyl Cation Intermediates

The 1,3-dioxolane ring can participate in reactions that proceed through cationic intermediates, particularly the 1,3-dioxolan-2-yl cation. These intermediates are generated when a leaving group departs from the C2 position of the dioxolane ring, often facilitated by a Lewis acid or under oxidative conditions. The resulting cation is stabilized by the lone pairs of the adjacent oxygen atoms through resonance.

Studies have shown that these dioxolanyl cations are key intermediates in various transformations. For example, photochemical excitation of certain diaryldiazomethanes bearing an ortho-acetal group can lead to the formation of an intramolecular oxonium ylide, a type of charged intermediate. nih.gov While not a free cation, this species highlights the ability of the dioxolane oxygens to stabilize positive charge development at the C2 position. These electrophilic intermediates are susceptible to attack by a wide range of nucleophiles, leading to the formation of substituted dioxolane products.

Radical Chemistry and Hydrogen Atom Transfer Processes

The dioxolane moiety is not only involved in ionic reactions but also exhibits a rich radical chemistry. The hydrogen atom at the C2 position of the 1,3-dioxolane ring is particularly susceptible to abstraction, leading to the formation of a C2-centered dioxolanyl radical. This radical is stabilized by the adjacent oxygen atoms through a captodative effect.

Visible-light photoredox catalysis has emerged as a powerful tool for generating these radicals via a selective hydrogen atom transfer (HAT) process. nih.govnih.gov In a typical scenario, a photocatalyst generates a reactive species (e.g., an alkoxy radical) which then undergoes an intramolecular 1,5- or 1,6-HAT, abstracting the C2-hydrogen of the dioxolane ring. nsf.gov This "radical relay" effectively translocates the radical center to a predictable and synthetically useful position. nih.gov

The resulting dioxolanyl radical can then participate in various carbon-carbon bond-forming reactions, such as addition to electron-deficient alkenes. acs.org This strategy allows for the remote functionalization of C(sp³)–H bonds, a challenging transformation in organic synthesis. nih.govnih.gov

Table 3: Bond Dissociation Energies (BDEs) Relevant to Hydrogen Atom Transfer

| Bond | Typical BDE (kcal/mol) | Implication for HAT |

| O-H (in alcohols) | ~104 | Strong bond, requires energetic radical for abstraction. |

| C(sp³)-H (alkane) | ~98-100 | Standard C-H bond strength. |

| C2-H (in 1,3-dioxolane) | ~93-95 | Weakened C-H bond, susceptible to abstraction. |

| N-H (in amines) | ~91 | Weaker than many C-H bonds. |

Note: Values are approximate and can vary based on molecular structure.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating the mechanisms of complex organic reactions. bohrium.comsumitomo-chem.co.jp DFT calculations allow for the detailed examination of potential energy surfaces, providing crucial information about the stability of reactants, intermediates, and products, as well as the structures and energies of transition states. coe.edu

For reactions involving the this compound framework, DFT can be used to:

Model Reaction Pathways: By calculating the energies of stationary points along a reaction coordinate, DFT can help distinguish between competing mechanisms, such as stepwise versus concerted pathways. scielo.br

Calculate Activation Energies: The energy difference between the reactants and the transition state (the activation energy, ΔG‡) determines the reaction rate. DFT provides reliable estimates of these barriers, explaining observed reactivity and selectivity. acs.orgwikipedia.org

Analyze Transition State Structures: The geometry of a transition state reveals the nature of bond-forming and bond-breaking processes, offering deep mechanistic insight. fiveable.me

For example, DFT studies have been instrumental in corroborating the radical chain mechanism for the addition of 1,3-dioxolane to alkenes, including the crucial hydrogen atom transfer step. acs.org Such calculations can quantify the energetics of radical formation and subsequent addition, supporting experimental observations.

Table 4: Hypothetical DFT-Calculated Energy Profile for a Reaction Step

| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +22.5 | +24.0 |

| Intermediate | -5.2 | -4.5 |

| Products | -15.8 | -17.1 |

Note: This table is illustrative of typical data obtained from DFT calculations for an exothermic reaction step.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While DFT is excellent for studying specific points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. tulane.edu MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of flexible molecules like this compound.

The five-membered dioxolane ring is not planar and can adopt various conformations, such as the envelope and twist forms. The side chain also possesses conformational freedom. MD simulations can be used to:

Identify Stable Conformers: By simulating the molecule's motion, MD can identify the lowest-energy conformations and the relative populations of different conformers at a given temperature. nih.gov

Analyze Conformational Interconversion: MD can reveal the pathways and energy barriers for the interconversion between different conformations. nih.gov

Predict Reactivity: The conformational preferences of a molecule can significantly impact its reactivity. For example, the accessibility of a reactive site may be sterically hindered in certain conformations. By providing a picture of the dominant molecular shapes, MD simulations can help predict how a molecule like this compound will interact with other reagents. nih.gov

Studies on related 1,3-dioxane (B1201747) systems have successfully used MD to correlate simulation results with experimentally determined ring inversion barriers, demonstrating the reliability of this method for conformational analysis. nih.govresearchgate.net

Advanced Analytical Techniques for the Characterization of 3 1,3 Dioxolan 2 Yl Propanal and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount for elucidating the precise molecular structure of 3-(1,3-Dioxolan-2-yl)propanal. By probing the interactions of the molecule with electromagnetic radiation, these methods map out the connectivity of atoms and the nature of the chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals for each unique proton environment. The aldehyde proton (-CHO) is highly deshielded and appears as a characteristic triplet at approximately 9.7-9.8 ppm. The acetal (B89532) proton (O-CH-O) on the dioxolane ring gives a triplet around 4.8-5.0 ppm. The four equivalent protons of the ethylene (B1197577) glycol portion of the dioxolane ring (O-CH₂-CH₂-O) typically resonate as a multiplet in the 3.9-4.1 ppm region. The methylene (B1212753) protons adjacent to the aldehyde (α-CH₂) and the dioxolane ring (β-CH₂) appear as distinct multiplets, with the α-protons being more deshielded due to the electron-withdrawing aldehyde group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on analogous structures and chemical shift principles. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehyde H (-CHO) | 9.78 | Triplet (t) | 1H |

| Acetal H (-CH(O)₂) | 4.95 | Triplet (t) | 1H |

| Dioxolane H's (-OCH₂CH₂O-) | 3.95 - 4.10 | Multiplet (m) | 4H |

| Methylene H's (α to -CHO) | 2.55 | Quartet of Triplets (qt) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. docbrown.info The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 202 ppm. The acetal carbon of the dioxolane ring resonates at approximately 103-104 ppm. The two equivalent carbons of the O-CH₂-CH₂-O group in the dioxolane ring are found around 65 ppm. The methylene carbons of the propyl chain appear at distinct positions, with the carbon α to the aldehyde at roughly 41 ppm and the β-carbon at approximately 28 ppm. youtube.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on analogous structures and chemical shift principles. Actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 202.5 |

| Acetal Carbon (-CH(O)₂) | 103.8 |

| Dioxolane Carbons (-OCH₂CH₂O-) | 65.2 |

| Methylene Carbon (α to -CHO) | 41.3 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. chemguide.co.uk For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 130.

The fragmentation pattern is highly informative. A key fragmentation pathway for dioxolane-containing compounds is the cleavage of the ring. This would lead to the formation of a highly stable, resonance-delocalized cation at m/z 73, corresponding to the [C₃H₅O₂]⁺ fragment, which is often the base peak. miamioh.edu Other significant fragments arise from the propanal side chain, including the loss of the aldehyde group ([M-29]⁺) at m/z 101 and cleavage at the β-carbon, resulting in a fragment at m/z 57. docbrown.infolibretexts.org

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CHO]⁺ | Loss of the formyl radical |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the dioxolane ring; often the base peak |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

The most prominent feature would be the strong C=O stretching vibration of the aldehyde group, appearing in the region of 1720-1740 cm⁻¹. The presence of an aldehyde is further confirmed by two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The cyclic acetal (dioxolane) group is characterized by strong C-O stretching bands, typically in the fingerprint region between 1050 and 1150 cm⁻¹. Finally, C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain and dioxolane ring would be observed in the 2850-3000 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 2980-2850 | C-H (Alkyl) | Stretch | Medium-Strong |

| 2820 & 2720 | C-H (Aldehyde) | Stretch | Weak (Characteristic Pair) |

| 1740-1720 | C=O (Aldehyde) | Stretch | Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of moderately polar, non-volatile compounds. For aldehydes, analysis is often improved by derivatization, for example, by reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces a stable, UV-active hydrazone derivative that can be readily detected. waters.comnih.govresearchgate.net

A typical purity assessment could be performed using a reversed-phase C18 column with a gradient elution system, for instance, starting with a higher polarity mobile phase (e.g., water/acetonitrile) and gradually increasing the organic solvent content. Detection of the DNPH derivative is typically carried out using a UV detector at approximately 360 nm. waters.com It is also possible to analyze the underivatized compound, but care must be taken as the acidic nature of silica-based columns can potentially hydrolyze the acetal. This can be mitigated by using a less acidic column or by adding a basic modifier like triethylamine (B128534) to the mobile phase to maintain neutral or slightly basic conditions. coresta.org

Interactive Data Table: Typical HPLC Conditions for Analysis of the DNPH Derivative

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 360 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is the method of choice for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. A standard method would involve injecting a dilute solution of the compound onto a capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., HP-5ms). mdpi.com

The components are separated based on their boiling points and interaction with the stationary phase as they are carried through the column by an inert gas like helium. The temperature of the GC oven is typically programmed to ramp up, ensuring the elution of compounds with different volatilities. As components elute from the column, they enter the mass spectrometer, which serves as a highly specific detector, providing mass spectra for each peak. This allows for positive identification by matching the obtained spectrum with the known fragmentation pattern discussed in section 7.1.2. nih.govund.edu

Interactive Data Table: Typical GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical method routinely employed to monitor the progress of chemical reactions involving this compound. researchgate.netscientificlabs.co.uk This technique allows for the qualitative assessment of the consumption of starting materials and the formation of products by separating components of a reaction mixture based on their differential affinities for the stationary and mobile phases. orgchemboulder.comchemistryhall.com

In a typical reaction, such as the reduction of the aldehyde group in this compound to form 3-(1,3-dioxolan-2-yl)-1-propanol, TLC can effectively distinguish the starting material from the product. The aldehyde is generally less polar than the corresponding alcohol. chemistryhall.com Consequently, the starting aldehyde will travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while the more polar alcohol product will have a lower Rf value. orgchemboulder.comchemistryhall.com

To monitor a reaction, small aliquots are taken from the reaction mixture at various time intervals and spotted onto a TLC plate alongside spots of the pure starting material and, if available, the expected product. youtube.comlibretexts.org The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the reaction's progression. youtube.comlibretexts.org

Stationary and Mobile Phases: The most common stationary phase for analyzing organic compounds like this compound is silica (B1680970) gel (SiO2), a polar adsorbent. orgchemboulder.comchemistryhall.com Alumina (Al2O3) can also be used, particularly if the compounds are sensitive to the acidic nature of silica gel. chemistryhall.com The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of non-polar and polar solvents is typically used, with the ratio adjusted to obtain Rf values between 0.2 and 0.8 for the compounds of interest. chemistryhall.com For separating aldehydes and their derivatives, common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727). google.comresearchgate.net

Visualization: Since this compound and many of its derivatives are not colored, visualization techniques are required. rsc.org Plates containing a fluorescent indicator (e.g., F254) allow for the visualization of UV-active compounds under a UV lamp. libretexts.org For compounds that are not UV-active, chemical staining is necessary. A potassium permanganate (B83412) (KMnO4) stain is a general-purpose option that reacts with compounds that can be oxidized, such as aldehydes and alcohols. More specific stains for aldehydes and ketones, like 2,4-dinitrophenylhydrazine (DNPH) or an p-anisaldehyde solution, can also be employed, which typically produce distinctly colored spots upon heating. researchgate.netchemistryhall.com

| Parameter | Description | Common Choices/Details |

|---|---|---|

| Stationary Phase | The solid adsorbent coated on the plate. | Silica Gel 60 F254; Alumina |

| Mobile Phase (Eluent) | The solvent system that moves up the plate. | Hexane/Ethyl Acetate (e.g., 7:3, 1:1); Dichloromethane/Methanol |

| Sample Application | Applying the reaction mixture to the plate. | Glass capillary tubes are used to spot a dilute solution of the sample on the baseline. orgchemboulder.com |

| Development | Separation of components as the eluent ascends the plate. | The plate is placed in a closed chamber with the eluent, ensuring the sample spots are above the solvent level. orgchemboulder.com |

| Visualization | Methods to see the separated spots. | UV light (254 nm); Potassium permanganate (KMnO4) stain; p-Anisaldehyde stain (selective for aldehydes). chemistryhall.com |

| Analysis | Interpreting the chromatogram. | Comparison of Rf values of reaction mixture components with standards of starting material and product. youtube.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and crystal packing. While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids suitable for single-crystal X-ray diffraction analysis. nih.gov

The study of crystalline derivatives is crucial for understanding the molecule's conformational preferences and non-covalent interactions in the solid state. An example is the structure of 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline, a derivative incorporating the 3-(1,3-dioxolan-2-yl) moiety. researchgate.net

In the reported structure of this derivative, the 1,3-dioxolane (B20135) ring is not planar but adopts an envelope conformation. researchgate.net The quinoline (B57606) ring system and its methoxy (B1213986) substituents were found to lie on a crystallographic mirror plane. researchgate.net The geometric parameters, such as bond lengths and angles, within the dioxolane portion of the molecule are consistent with those reported for other structures containing this ring system. researchgate.net Such analyses confirm the structural integrity of the dioxolane group within a larger, more complex molecule and reveal how it is oriented relative to other functional groups.

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic structure of the molecule can be determined. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 13.847(2) Å, b = 7.0960(12) Å, c = 12.467(2) Å |

| Unit Cell Volume (V) | 1225.0(3) Å3 |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density (Dx) | 1.417 Mg/m3 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

Chiral Analysis Methods for Enantiomeric and Diastereomeric Excess Determination

The parent compound, this compound, is achiral. However, reactions involving this compound can lead to the formation of chiral derivatives containing one or more stereocenters. The determination of the stereochemical purity of these products is essential, and this is quantified by measuring the enantiomeric excess (ee) or diastereomeric excess (de). nih.govunacademy.com

Enantiomeric excess refers to the measurement of purity in a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. thieme-connect.de Diastereomeric excess is used when diastereomers are formed, which are stereoisomers that are not mirror images of each other. unacademy.com Several advanced analytical techniques are available for these determinations.

Chiral Chromatography (HPLC and GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) are among the most powerful and common methods for separating and quantifying enantiomers and diastereomers. ic.ac.ukmdpi.com The CSP interacts differently with each stereoisomer, leading to different retention times and allowing for their separation and quantification. This method is highly accurate for a wide range of ee and de values. ic.ac.uk A significant advantage is that it often requires no prior derivatization of the analyte. ic.ac.uk

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for determining stereochemical purity. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral environment must be introduced. This can be achieved in several ways:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. researchgate.net These diastereomers have distinct chemical shifts and coupling constants in their NMR spectra, allowing for the integration of their unique signals to determine the diastereomeric ratio, which corresponds to the original enantiomeric ratio. researchgate.netmdpi.com

Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers of the analyte in solution. This association can induce small but measurable differences in the chemical shifts of the enantiomers, enabling their quantification.

Chiral Lanthanide Shift Reagents: These reagents are paramagnetic complexes that coordinate with the analyte, causing large changes in the chemical shifts of nearby protons. In a chiral environment, they can induce different shifts for each enantiomer, resolving previously overlapping signals. ic.ac.uk

The choice of method depends on the specific nature of the derivative of this compound being analyzed, including its functional groups, volatility, and solubility. ic.ac.ukresearchgate.net

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of stereoisomers with a chiral stationary phase leads to separation. ic.ac.uk | High accuracy and resolution; applicable to a wide range of compounds; direct analysis is often possible. ic.ac.ukmdpi.com | Requires specialized and often expensive chiral columns; method development can be time-consuming. mdpi.com |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent conversion of enantiomers into diastereomers, which are distinguishable by NMR. researchgate.net | Uses standard NMR equipment; provides clear, quantifiable signal separation. researchgate.net | Requires chemical modification which must go to completion without racemization; CDA must be enantiomerically pure. researchgate.net |

| NMR with Chiral Solvating Agents (CSAs) / Shift Reagents | Non-covalent formation of transient diastereomeric complexes in the NMR tube, inducing chemical shift differences. ic.ac.uk | Non-destructive; sample can be recovered; rapid analysis. ic.ac.uk | Shift differences can be small; requires careful selection of solvent and agent; may not be effective for all compounds. ic.ac.uk |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Transformations

The aldehyde and dioxolane moieties of 3-(1,3-dioxolan-2-yl)propanal offer distinct reactive sites that can be targeted by innovative catalytic systems. Future research is anticipated to focus on the development of catalysts that can selectively transform one functional group while preserving the other, or that can orchestrate tandem reactions involving both.

Key areas of investigation will likely include:

Chemo- and Regioselective Catalysis: Designing catalysts that can differentiate between the aldehyde and the acetal (B89532), enabling selective oxidations, reductions, or C-C bond-forming reactions at the propanal side chain without affecting the dioxolane ring.

Acid/Base Catalysis: While acid catalysis is commonly used for the formation and hydrolysis of acetals, future work could explore milder and more selective solid acid or base catalysts for these transformations. wikipedia.orgmissouri.edu This could lead to more sustainable and efficient processes.

Tandem Catalysis: Developing catalytic systems that can initiate a reaction at one functional group, followed by a subsequent transformation at the other in a one-pot process. For example, a catalyst could facilitate an aldol (B89426) condensation at the aldehyde, followed by a ring-opening or modification of the dioxolane moiety.

A summary of potential catalytic transformations for this compound is presented in Table 1.

Table 1: Potential Catalytic Transformations of this compound

| Functional Group Targeted | Reaction Type | Potential Catalyst Type | Desired Outcome |

|---|---|---|---|

| Aldehyde | Reduction | Metal hydrides, Hydrogenation catalysts | 3-(1,3-Dioxolan-2-yl)propan-1-ol |

| Aldehyde | Oxidation | Selective oxidizing agents | 3-(1,3-Dioxolan-2-yl)propanoic acid |

| Aldehyde | C-C bond formation | Organocatalysts, Lewis acids | Functionalized propanal derivatives |

| Dioxolane | Hydrolysis | Solid acid catalysts | 3,3-Diethoxypropanal |

| Dioxolane | Ring-opening polymerization | Cationic initiators | Poly(dioxolane) derivatives |

Integration of this compound into Flow Chemistry Protocols

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The integration of this compound into flow chemistry protocols could unlock new synthetic possibilities and streamline the production of its derivatives.

Future research in this area could explore:

Continuous Synthesis: Developing a continuous process for the synthesis of this compound itself, potentially from acrolein and ethylene (B1197577) glycol, using a packed-bed reactor with a solid acid catalyst.

Multi-step Flow Synthesis: Designing telescoped reaction sequences where this compound is generated in situ and immediately used in a subsequent reaction in a continuous flow system. acs.org For instance, the aldehyde could be converted to an α,β-unsaturated ketone via a continuous hydration-condensation reaction with an alkyne. nih.gov

Reaction Optimization: Utilizing the precise control over reaction parameters offered by flow chemistry to optimize reactions involving this compound, such as selective oxidations or reductions of the aldehyde group. mdpi.comresearchgate.net

Exploration of Biocatalytic Approaches for Synthesis and Modification

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. The application of biocatalysis to this compound could lead to the development of novel, enantiomerically pure derivatives.

Promising avenues for research include:

Enzymatic Reduction: Employing alcohol dehydrogenases (ADHs) for the stereoselective reduction of the aldehyde group to a primary alcohol, yielding chiral 3-(1,3-dioxolan-2-yl)propan-1-ol. tudelft.nl The high chemoselectivity of enzymes could allow for the reduction of the aldehyde in the presence of other reducible functional groups. nih.govresearchgate.net

Transaminase Reactions: Using transaminases to convert the aldehyde into a chiral amine, providing access to valuable building blocks for pharmaceuticals.

Aldol Reactions: Investigating the use of aldolases to catalyze the stereoselective addition of a ketone to the aldehyde of this compound, leading to the formation of chiral β-hydroxy ketones.

One-pot Cascades: Designing multi-enzyme, one-pot cascade reactions to convert biomass-derived aldehydes into chiral β-amino alcohols, a strategy that could be adapted for this compound. rsc.org

Advanced Materials Design Incorporating Dioxolane Moieties

The dioxolane ring is a key structural feature in various materials, and this compound could serve as a valuable monomer or precursor for the synthesis of advanced materials with tailored properties. sciencemadness.orgnbinno.com

Future research could focus on:

Recyclable Polymers: Exploring the use of this compound in the synthesis of poly(dioxolane)s and other acetal-based polymers. google.com These materials have shown promise as chemically recyclable thermoplastics with mechanical properties comparable to ultra-high-molecular-weight polyethylene. escholarship.org The aldehyde functionality could be used for post-polymerization modification to tune the material's properties.

pH-Sensitive Hydrogels: Incorporating the dioxolane moiety into hydrogel networks. acs.org The acid-labile nature of the acetal linkage could be exploited to create hydrogels that degrade under specific pH conditions, making them suitable for applications in drug delivery and tissue engineering. rsc.org

Functional Coatings and Adhesives: Utilizing the excellent solvency of dioxolanes for polar polymers to develop new formulations for coatings and adhesives. nbinno.com The aldehyde group of this compound could be used to promote adhesion to various substrates.

Optoelectronic Materials: Investigating the incorporation of the dioxolane moiety into larger aromatic systems, such as hexacenes and heptacenes, to create novel materials with interesting photophysical properties for applications in organic electronics. acs.org

Computational Chemistry for Predictive Design of New Reactions and Molecules

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules. Applying computational methods to this compound could accelerate the discovery of new reactions and the design of novel derivatives with desired functionalities.

Key areas for computational investigation include: